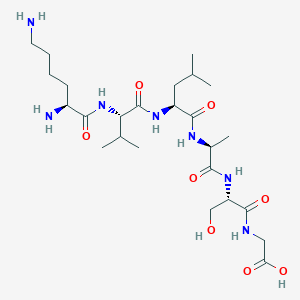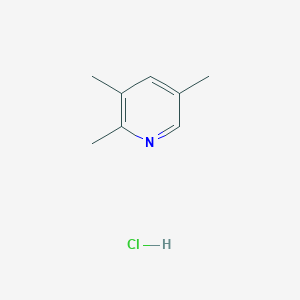
1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound belonging to the benzimidazolone family. Benzimidazolones are known for their diverse biological activities and potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure consists of a benzimidazole core with octyl groups attached to the nitrogen atoms, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through several methods. One common approach involves the cyclocarbonylation of 1,2-diaminobenzenes using reagents such as 1,1’-carbonyldiimidazole, phosgene, or triphosgene . These reactions typically require controlled conditions, including inert atmospheres, high temperatures, and specific catalysts to achieve high yields.
Another method involves the transformation of benzimidazolium salts. This route can be achieved through ring-opening reactions and unusual C–O bond cleavage of alkoxides . Additionally, synthesis from arylureas and Curtius reactions of anthranilic acids or phthalic anhydrides are also reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocarbonylation processes using phosgene or triphosgene as carbonyl sources. These methods are optimized for high efficiency and yield, with stringent control over reaction conditions to ensure product purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The octyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazolone oxides, while substitution reactions can produce various functionalized derivatives.
Applications De Recherche Scientifique
1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit tubulin polymerization, affecting cell division and growth . Additionally, it may act as a histamine H3-receptor antagonist, influencing various CNS functions . The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one can be compared with other benzimidazolone derivatives:
1,3-Dihydro-2H-benzimidazol-2-one: Lacks the octyl groups, resulting in different chemical properties and reactivity.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Contains methyl and phenyl groups, leading to distinct biological activities and applications.
4,5,6-Trinitro-1,3-Dihydro-2H-benzimidazol-2-one: Exhibits higher energy characteristics and potential use as an energetic material.
The uniqueness of this compound lies in its octyl groups, which enhance its solubility, stability, and potential for various applications.
Propriétés
Numéro CAS |
161823-50-3 |
|---|---|
Formule moléculaire |
C23H38N2O |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
1,3-dioctylbenzimidazol-2-one |
InChI |
InChI=1S/C23H38N2O/c1-3-5-7-9-11-15-19-24-21-17-13-14-18-22(21)25(23(24)26)20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 |
Clé InChI |
YPZSSMRUWCABBG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C2=CC=CC=C2N(C1=O)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Chlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine](/img/structure/B15162250.png)
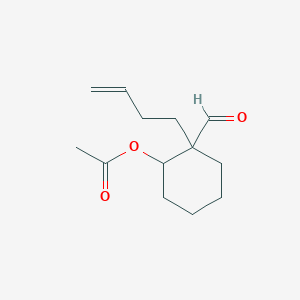
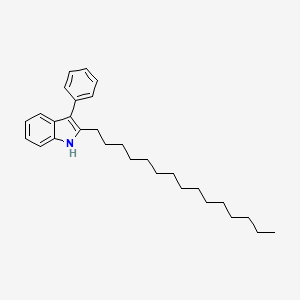
![8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester](/img/structure/B15162284.png)

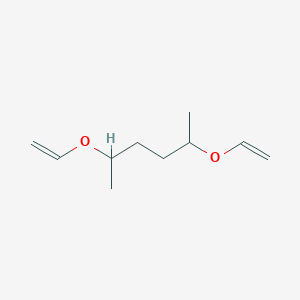
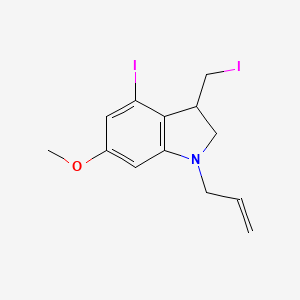
![4-[Dimethyl(phenyl)silyl]but-3-en-2-one](/img/structure/B15162301.png)
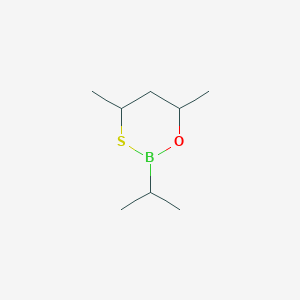
![2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15162312.png)
![3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate](/img/structure/B15162316.png)
![3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B15162335.png)
